Sunobinop
Overview
Description
Sunobinop, also known by its developmental code names V117957 and IMB-115, is a high-affinity small molecule that acts as a partial agonist for the nociceptin/orphanin-FQ peptide receptor (NOP). This compound is currently under clinical investigation for the treatment of various conditions, including insomnia, alcohol use disorder, interstitial cystitis, and overactive bladder syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sunobinop involves multiple steps, starting with the preparation of the core bicyclo[331]nonane structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Sunobinop undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
Sunobinop has a wide range of scientific research applications:
Chemistry: Used as a tool to study the NOP receptor and its role in various biological processes.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Under clinical trials for treating insomnia, alcohol use disorder, interstitial cystitis, and overactive bladder syndrome
Industry: Potential applications in developing new therapeutic agents and understanding receptor pharmacology.
Mechanism of Action
Sunobinop exerts its effects by binding to and activating the nociceptin/orphanin-FQ peptide receptor (NOP). This receptor is widely expressed in the central and peripheral nervous systems and is involved in various biological functions, including modulation of anxiety, response to stress, and substance abuse. By selectively activating the NOP receptor, this compound can modulate these processes, offering therapeutic potential for conditions like insomnia and alcohol use disorder .
Comparison with Similar Compounds
Similar Compounds
Ro 64-6198: Another NOP receptor agonist with similar pharmacological properties.
SCH 221510: A selective NOP receptor agonist investigated for its potential therapeutic applications.
Uniqueness of Sunobinop
This compound stands out due to its high affinity and selectivity for the NOP receptor, as well as its partial agonist activity. This unique profile allows it to modulate receptor activity without causing excessive activation, potentially reducing side effects and improving therapeutic outcomes .
Biological Activity
Sunobinop is an investigational compound that acts as a partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptors. Its unique pharmacological profile has garnered interest for its potential therapeutic applications, particularly in treating insomnia and alcohol use disorder (AUD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological characteristics, clinical findings, and potential applications.
Pharmacological Profile
This compound exhibits high affinity for human NOP receptors, with a binding affinity (K_i) of 3.3 ± 0.4 nM and an effective concentration (EC_50) of 4.03 ± 0.86 nM, achieving a maximum effect (E_max) of 47.8% ± 1.31% . Importantly, it does not activate mu (μ) and kappa (κ) opioid receptors and shows low affinity at delta (δ) receptors .
Table 1: Pharmacological Properties of this compound
Property | Value |
---|---|
K_i (binding affinity) | 3.3 ± 0.4 nM |
EC_50 | 4.03 ± 0.86 nM |
E_max | 47.8% ± 1.31% |
μ receptor activity | None |
κ receptor activity | None |
δ receptor activity | Low affinity |
This compound's mechanism involves the activation of NOP receptors, which are widely expressed in the central and peripheral nervous systems. This activation is associated with various biological functions, including modulation of anxiety, stress response, and substance abuse behaviors . In preclinical studies, activation of NOP receptors has been shown to reduce the reinforcing effects of ethanol in animal models .
Phase 2 Study in Insomnia
A pivotal Phase 2 randomized, double-blind, placebo-controlled study evaluated this compound in patients recovering from AUD who experienced insomnia. The study enrolled 114 participants who received either this compound (1 mg or 2 mg) or placebo nightly for 21 days . Key findings included:
- Wakefulness After Sleep Onset (WASO) : Significant reductions in WASO were observed for both doses compared to placebo.
- Sleep Efficiency : The primary endpoint showed improvements in sleep efficiency with this compound treatment.
Results Summary:
- 1 mg dose : Mean difference from placebo = -12.03 minutes (P=0.050)
- 2 mg dose : Mean difference from placebo = -18.35 minutes (P=0.003)
Table 2: Clinical Outcomes from Phase 2 Study
Dose | Mean Difference from Placebo (WASO) | P-value |
---|---|---|
This compound 1 mg | -12.03 minutes | 0.050 |
This compound 2 mg | -18.35 minutes | 0.003 |
Safety and Tolerability
This compound has demonstrated a favorable safety profile across several studies. Common adverse effects include fatigue, somnolence, euphoria, and dizziness; however, serious adverse events were not reported . The compound was well-tolerated with no significant changes in laboratory results or vital signs.
Next-Day Residual Effects
In studies assessing next-day residual effects, this compound was found to have minimal impact on cognitive function the following day when administered at therapeutic doses . Notably, while some residual effects were observed at higher doses, they did not significantly impair overall functioning.
Properties
IUPAC Name |
4-[(1R,5S)-9-[(1S,5S)-3-bicyclo[3.3.1]nonanyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-oxoquinoxaline-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c30-25-24(26(31)32)27-22-9-1-2-10-23(22)29(25)21-14-18-7-4-8-19(15-21)28(18)20-12-16-5-3-6-17(11-16)13-20/h1-2,9-10,16-21H,3-8,11-15H2,(H,31,32)/t16-,17-,18-,19+,21?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTYYZPYDJKKIS-MCXOOUIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)N3C4CCCC3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](C1)CC(C2)N3[C@@H]4CCC[C@H]3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126793-40-5 | |
Record name | Sunobinop [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126793405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUNOBINOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1X86U5474 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.